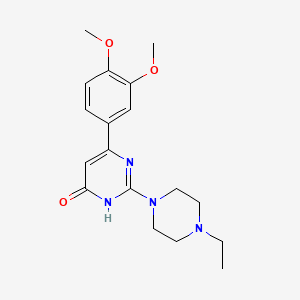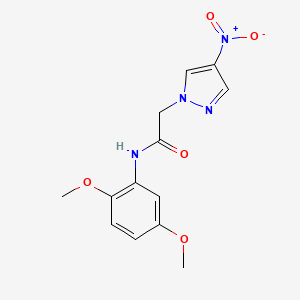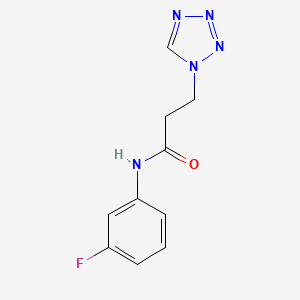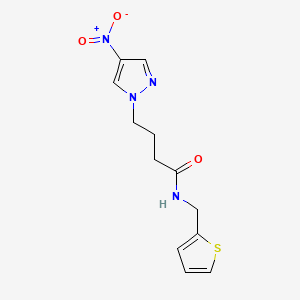![molecular formula C19H13BrF3NO2 B11490231 2-[(6-bromonaphthalen-2-yl)oxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11490231.png)
2-[(6-bromonaphthalen-2-yl)oxy]-N-[2-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(6-bromonaphthalen-2-yl)oxy]-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a bromonaphthalene moiety linked to an acetamide group, with a trifluoromethyl-substituted phenyl ring. Its distinct structure makes it a subject of interest in medicinal chemistry, materials science, and other research areas.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-bromonaphthalen-2-yl)oxy]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:
Bromination of Naphthalene: The initial step involves the bromination of naphthalene to produce 6-bromonaphthalene. This can be achieved using bromine in the presence of a catalyst such as iron(III) bromide.
Formation of 6-Bromonaphthalen-2-ol: The brominated naphthalene is then converted to 6-bromonaphthalen-2-ol through a hydroxylation reaction.
Etherification: The 6-bromonaphthalen-2-ol is reacted with chloroacetic acid to form 2-[(6-bromonaphthalen-2-yl)oxy]acetic acid.
Amidation: Finally, the 2-[(6-bromonaphthalen-2-yl)oxy]acetic acid is reacted with 2-(trifluoromethyl)aniline under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(6-bromonaphthalen-2-yl)oxy]-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the naphthalene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.
Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions, using hydrochloric acid or sodium hydroxide, respectively, facilitate hydrolysis.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Oxidation: Oxidized products may include carboxylic acids or ketones.
Reduction: Reduced products may include alcohols or amines.
Hydrolysis: Hydrolysis yields carboxylic acids and amines.
Applications De Recherche Scientifique
2-[(6-bromonaphthalen-2-yl)oxy]-N-[2-(trifluoromethyl)phenyl]acetamide has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a biochemical probe.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of advanced intermediates.
Mécanisme D'action
The mechanism of action of 2-[(6-bromonaphthalen-2-yl)oxy]-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromonaphthalene and trifluoromethylphenyl groups contribute to its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(6-bromonaphthalen-2-yl)oxy]acetic acid
- 2-[(6-bromonaphthalen-2-yl)oxy]-N-phenylacetamide
- 2-[(6-chloronaphthalen-2-yl)oxy]-N-[2-(trifluoromethyl)phenyl]acetamide
Uniqueness
Compared to similar compounds, 2-[(6-bromonaphthalen-2-yl)oxy]-N-[2-(trifluoromethyl)phenyl]acetamide stands out due to the presence of both bromonaphthalene and trifluoromethylphenyl groups. These functional groups enhance its chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C19H13BrF3NO2 |
|---|---|
Poids moléculaire |
424.2 g/mol |
Nom IUPAC |
2-(6-bromonaphthalen-2-yl)oxy-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C19H13BrF3NO2/c20-14-7-5-13-10-15(8-6-12(13)9-14)26-11-18(25)24-17-4-2-1-3-16(17)19(21,22)23/h1-10H,11H2,(H,24,25) |
Clé InChI |
FTLOGQBQEHDNBG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)COC2=CC3=C(C=C2)C=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-6-[(2E)-1-ethyl-2-(4-nitrobenzylidene)hydrazinyl]-4-methylpyridine-3-carbonitrile](/img/structure/B11490148.png)
![1',5,5',7-tetramethylspiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indol]-2'(1'H)-one](/img/structure/B11490155.png)
![6-bromo-N-[2-(diethylamino)ethyl]-5-methoxy-2-methyl-1-phenyl-1H-indole-3-carboxamide](/img/structure/B11490176.png)
![N-(Adamantan-2-YL)-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-YL]acetamide](/img/structure/B11490181.png)
![N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]dibenzo[b,d]furan-2-carboxamide](/img/structure/B11490193.png)

![4-amino-N-[1-(4-fluorobenzyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzenesulfonamide](/img/structure/B11490221.png)





![2-chloro-8-(morpholin-4-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B11490249.png)
![3-(4-Fluorophenyl)-5-oxo-7-[4-(prop-2-en-1-yloxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11490255.png)
